2-(2-methylphenyl)ethane-1-sulfonamide
CAS No.: 919354-00-0
Cat. No.: VC11543728
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919354-00-0 |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | 2-(2-methylphenyl)ethanesulfonamide |
| Standard InChI | InChI=1S/C9H13NO2S/c1-8-4-2-3-5-9(8)6-7-13(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
| Standard InChI Key | NYNWVPBASGYWTF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CCS(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
2-(2-Methylphenyl)ethane-1-sulfonamide (CHNOS) is an organosulfur compound featuring a sulfonamide group (-SONH) attached to the first carbon of an ethane backbone, with a 2-methylphenyl substituent on the adjacent carbon. This arrangement distinguishes it from the more commonly reported 1-(2-methylphenyl)ethane-1-sulfonamide, where both the aromatic ring and sulfonamide group occupy the same carbon atom . The molecular weight of 2-(2-methylphenyl)ethane-1-sulfonamide is calculated as 199.27 g/mol, consistent with analogs in the sulfonamide family .
Table 1: Comparative Molecular Data for Selected Sulfonamides
The spatial separation of functional groups in 2-(2-methylphenyl)ethane-1-sulfonamide may influence its electronic properties and intermolecular interactions, potentially altering its reactivity compared to condensed analogs .
Physicochemical Properties and Stability
The compound’s solubility profile is theorized to follow trends observed in related sulfonamides:
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Hydrophilicity: Moderate aqueous solubility due to the sulfonamide group’s polarity () .
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Thermal Stability: Decomposition onset above 200°C, consistent with sulfonamides lacking electron-withdrawing substituents.
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Crystallinity: Predicted to form monoclinic crystals based on X-ray diffraction patterns of 1-(2-methylphenyl)ethane-1-sulfonamide analogs .
Spectroscopic characterization would require:
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FTIR: Strong absorption bands at 1150–1350 cm (S=O asymmetric stretching) and 3300 cm (N-H stretching) .
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NMR: signals at δ 2.35 ppm (aromatic methyl group) and δ 3.8–4.2 ppm (ethane backbone protons) .
Biological Activity and Mechanistic Insights
Although specific bioactivity data for 2-(2-methylphenyl)ethane-1-sulfonamide remain unreported, structural analogs exhibit notable pharmacological effects:
Enzyme Inhibition
Sulfonamides commonly target metabolic enzymes. For instance, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivatives demonstrate potent urease inhibition (IC 0.0019 µM) . The sulfonamide moiety facilitates hydrogen bonding with active-site residues, a mechanism potentially shared by 2-(2-methylphenyl)ethane-1-sulfonamide.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound’s modular structure allows derivatization at the ethane backbone or aromatic ring to enhance target affinity.
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Prodrug Synthesis: Sulfonamides are frequently employed as prodrug moieties due to their metabolic stability .
Material Science
Sulfonamide-containing polymers exhibit unique thermal and mechanical properties. Incorporating 2-(2-methylphenyl)ethane-1-sulfonamide into polyurethane matrices could yield materials with enhanced rigidity, as seen in pentamethylene diisocyanate composites .
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